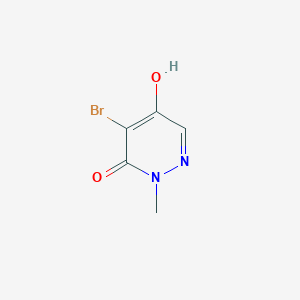

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Description

The exact mass of the compound this compound is 203.95344 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-hydroxy-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-5(10)4(6)3(9)2-7-8/h2,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWUUAQSWHQZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716203 | |

| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64178-59-2 | |

| Record name | 4-Bromo-5-hydroxy-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one CAS number 64178-59-2

An In-depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one (CAS: 64178-59-2)

Foreword: The Pyridazinone Core in Modern Chemistry

The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] Compounds incorporating this scaffold are investigated for applications ranging from cardiovascular and anti-inflammatory agents to anticancer and antimicrobial therapies.[3][4] This guide focuses on a specific, functionalized derivative, this compound, a versatile building block whose strategic placement of functional groups—a reactive bromine atom, a hydroxyl group, and a methylated nitrogen—makes it a highly valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.[5]

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridazinone, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.[6] The strategic positioning of the bromine atom at the C4 position renders it an excellent leaving group for nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[5]

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 64178-59-2 | [5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [5] |

| Molecular Weight | 205.01 g/mol | [5] |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [5] |

| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [5] |

| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [5] |

| LogP | 0.55140 | [5] |

| Polar Surface Area | 44.12 Ų |[5] |

Synthesis and Purification

The most direct and common synthesis of this compound involves the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[5] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity at the electron-rich C4 position and to prevent unwanted side reactions.

Causality of Experimental Design:

-

Precursor: The synthesis logically starts with the unhalogenated pyridazinone core.

-

Brominating Agent: Elemental bromine (Br₂) or other bromine-containing reagents are used. The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyridazinone ring.

-

Solvent: A non-protic solvent such as dichloromethane or acetonitrile is preferred to solubilize the reactants without interfering with the bromination reaction.[5]

-

Temperature Control: The reaction is typically performed under controlled, often cooled, conditions to manage the exothermic nature of the bromination and to minimize the formation of poly-brominated byproducts.

-

Purification: Post-reaction workup is essential to remove unreacted bromine and acidic byproducts. Purification via recrystallization or column chromatography is employed to isolate the final product with high purity.[5]

Caption: General workflow for the synthesis of the title compound.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established chemical principles for the bromination of pyridazinone systems.[5]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Add a solution of bromine (1.0-1.1 eq) in dichloromethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Workup: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure this compound.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in its capacity for further functionalization, primarily through nucleophilic substitution at the C4 position.[5]

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position is activated by the electron-withdrawing nature of the pyridazinone ring, making it an excellent leaving group in nucleophilic substitution reactions.[7][8] This allows for the facile introduction of a wide array of functional groups, making it a powerful scaffold for building libraries of compounds for structure-activity relationship (SAR) studies.

Mechanism Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where a nucleophile attacks the carbon bearing the bromine. The negative charge is stabilized by the adjacent nitrogen atoms and carbonyl group. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Synthesis, Properties, and Research Applications

This guide provides a comprehensive technical overview of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and potential applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Pyridazinone Core and its Strategic Functionalization

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. The specific compound under review, this compound (CAS: 64178-59-2), is a strategically functionalized derivative. The presence of a bromine atom at the C4 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group at C5 and the methyl group at N2 significantly influence the molecule's electronic properties, solubility, and potential for biological interactions. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules and a candidate for biological screening.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from analogous compounds.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Expected Behavior | Rationale and Significance |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | Standardized nomenclature for unambiguous identification. |

| CAS Number | 64178-59-2 | Unique registry number for database searching. |

| Molecular Formula | C₅H₅BrN₂O₂ | Defines the elemental composition of the molecule. |

| Molecular Weight | 205.01 g/mol | Essential for stoichiometric calculations in synthesis and assays. |

| Calculated LogP | 0.55140 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| Polar Surface Area | 44.12 Ų | A key descriptor for predicting drug transport properties. |

| Solubility | Soluble in organic solvents like ethanol and methanol. Expected to have limited solubility in non-polar solvents and water. | Crucial for selecting appropriate solvents for synthesis, purification, and biological assays. |

| Stability | Generally stable under standard laboratory conditions, but noted to be sensitive to light and moisture. | Dictates appropriate storage and handling procedures to prevent degradation. Should be stored in a cool, dark, and dry environment. |

| pKa | Not experimentally determined. The hydroxyl group is expected to be weakly acidic, and the pyridazinone ring nitrogen atoms are weakly basic (pyridazine pKa is ~2.3). | Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. |

| Melting Point | Not experimentally determined. As a substituted heterocyclic compound, it is expected to be a solid at room temperature with a relatively high melting point. | A fundamental physical constant for purity assessment. |

Synthesis and Purification: A Best-Practice Protocol

The synthesis of this compound typically involves the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. The following protocol is a recommended best-practice approach, designed for high yield and purity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

5-hydroxy-2-methyl-2H-pyridazin-3-one (precursor)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Ethyl Acetate and Hexane (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-hydroxy-2-methyl-2H-pyridazin-3-one in anhydrous acetonitrile.

-

Scientist's Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions and ensure the stability of the reagents, particularly if any moisture-sensitive intermediates are formed.

-

-

Bromination: Cool the solution to 0°C using an ice bath. Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

-

Scientist's Insight: NBS is chosen as the brominating agent for its milder and more selective nature compared to elemental bromine, which reduces the formation of over-brominated byproducts. Portion-wise addition at low temperature helps to control the reaction exotherm and improve regioselectivity.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Scientist's Insight: TLC is a crucial self-validating step. A suitable mobile phase (e.g., 50% ethyl acetate in hexane) should be developed to clearly separate the starting material, product, and any potential byproducts.

-

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Scientist's Insight: The brine wash helps to remove any residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Scientist's Insight: The polarity of the eluent should be optimized based on TLC analysis to ensure good separation of the desired product from any impurities.

-

-

Characterization: Collect the fractions containing the pure product, combine, and remove the solvent in vacuo to yield this compound as a solid. Confirm the identity and purity of the final product using NMR, FT-IR, and Mass Spectrometry.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is largely dictated by its key functional groups: the bromine atom, the hydroxyl group, and the pyridazinone ring itself.

-

Substitution of the Bromine Atom: The C-Br bond is a key site for synthetic elaboration. The bromine atom can be replaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions. Its presence also influences the acidity of the molecule.

-

Ring Reactions: The pyridazinone ring can undergo reduction to its dihydro or fully saturated analogues. The carbonyl group can also potentially react with certain nucleophiles under specific conditions.

Caption: Reactivity map of this compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of the synthesized compound.

Caption: Analytical workflow for the characterization of the title compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the primary techniques for structural confirmation. The ¹H NMR spectrum is expected to show a singlet for the N-methyl group and a singlet for the vinyl proton on the pyridazinone ring. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

FT-IR Spectroscopy: Infrared spectroscopy will identify the key functional groups, notably the C=O stretch of the pyridazinone ring, the O-H stretch of the hydroxyl group, and C-Br vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be used to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Potential Applications in Research

Substituted pyridazinones are a well-established class of compounds with diverse pharmacological activities. This compound serves as a key intermediate and a potential bioactive molecule in its own right.

-

Medicinal Chemistry: It is an attractive starting point for the development of novel therapeutics. Its potential to be elaborated into a wide range of derivatives makes it a valuable scaffold for targeting enzymes and receptors implicated in diseases such as cancer, inflammation, and cardiovascular disorders.

-

Agrochemicals: The pyridazinone core is also found in some agrochemicals. This compound could be explored as a precursor for new herbicides or fungicides.

-

Chemical Biology: As a functionalized small molecule, it could be used to develop chemical probes to study biological pathways. The bromine atom allows for the potential attachment of reporter tags or affinity labels.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature, its synthesis, reactivity, and potential applications can be reliably inferred from established chemical principles and studies on analogous structures. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this valuable chemical entity in their research and development endeavors.

4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one molecular structure and weight

An In-depth Technical Guide: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one: Molecular Structure, Properties, and Synthetic Pathways

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical compound this compound. We will explore its molecular architecture, physicochemical properties, synthesis, and potential applications, grounding the discussion in established scientific principles.

Core Molecular Identity and Structural Analysis

This compound is an organic compound belonging to the pyridazinone class of heterocycles.[1] The pyridazinone core is a key pharmacophore recognized for a wide range of pharmacological activities.[1][2] The specific arrangement of its functional groups—a bromine atom at the C4 position, a hydroxyl group at C5, and a methyl group on the nitrogen at N2—imparts a unique combination of reactivity and biological potential.[1]

The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on adjacent carbons of the heterocyclic ring creates a distinct electronic environment that influences the molecule's reactivity and its potential interactions with biological targets.

Chemical Structure

The structural formula of the compound is C5H5BrN2O2.[1] Its architecture is defined by a six-membered pyridazinone ring with the aforementioned substitutions.

Caption: 2D structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [1] |

| CAS Number | 64178-59-2 | [1][3][4] |

| Molecular Formula | C5H5BrN2O2 | [1] |

| SMILES | CN1C(=O)C(=C(C=N1)O)Br | [1] |

| InChI Key | BNWUUAQSWHQZJW-UHFFFAOYSA-N | [1] |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are cornerstone considerations in drug development.

| Property | Value | Significance |

| Molecular Weight | 205.01 g/mol | [1] |

| LogP | 0.55140 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | Suggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with poor membrane permeability.[1] |

| Hydrogen Bond Donors | 1 (from -OH) | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and N) | Affects solubility and the potential for forming interactions with biological macromolecules. |

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[1] The causality behind this experimental design lies in controlling the regioselectivity of the bromination reaction to target the C4 position, which is activated by the adjacent hydroxyl group.

General Synthetic Workflow

The process involves the reaction of the pyridazinone precursor with a brominating agent under controlled conditions, followed by purification to isolate the target compound.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology based on standard organic synthesis principles for this reaction type.

-

Preparation : Dissolve the starting material, 5-hydroxy-2-methyl-2H-pyridazin-3-one, in a suitable inert solvent such as dichloromethane or acetonitrile in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.[1] The choice of solvent is critical to ensure reagent solubility while minimizing side reactions.[1]

-

Temperature Control : Cool the reaction mixture to 0-5 °C using an ice bath. Lowering the temperature is essential to control the exothermic nature of the bromination and prevent over-bromination or degradation.

-

Reagent Addition : Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the reaction mixture dropwise over 30-60 minutes. A slow addition rate ensures that the local concentration of bromine remains low, favoring selective mono-bromination at the desired C4 position.

-

Reaction Monitoring : Allow the reaction to stir at a controlled temperature for a specified period (typically 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the crude product under reduced pressure. Purify the resulting solid via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]

Applications in Scientific Research and Development

The pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] this compound serves both as a potential therapeutic agent itself and as a versatile building block for the synthesis of more complex molecules.[1]

-

Medicinal Chemistry : The parent class of pyridazinones has been investigated for numerous therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1][2][5][6] The specific functional groups on this molecule make it a candidate for studies targeting enzymes or receptors where halogen bonding and hydrogen bonding play a key role in ligand recognition.

-

Synthetic Intermediate : The bromine atom at the C4 position is a valuable synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse chemical libraries for drug discovery screening.

-

Agrochemicals : Pyridazinone derivatives are also explored in the field of agrochemicals for their potential herbicidal and pesticidal activities.[1]

Conclusion

This compound is a well-defined chemical entity with a unique molecular structure that underpins its utility in scientific research. Its physicochemical properties are favorable for potential applications in drug discovery, and its synthesis is achievable through controlled, regioselective bromination. As a member of the pharmacologically significant pyridazinone family and a versatile synthetic intermediate, this compound represents a valuable tool for chemists and pharmacologists aiming to develop novel therapeutic agents and other functional molecules.

References

- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-bromo-5-hydroxy-2-methyl-2,3-dihydropyridazin-3-one - C5H5BrN2O2 | CSSB00010003405 [chem-space.com]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one from 5-hydroxy-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The core of this process is the regioselective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. We will explore the underlying chemical principles, detail an optimized experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this valuable pyridazinone derivative.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[2][3] The functionalization of the pyridazinone core is crucial for modulating its biological activity, and halogenated intermediates, such as this compound, serve as versatile building blocks for introducing further molecular diversity.[1][4]

This guide focuses specifically on the conversion of 5-hydroxy-2-methyl-2H-pyridazin-3-one to its 4-bromo derivative. This transformation is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system, where precise control of reaction conditions is paramount for achieving the desired regioselectivity and yield.

Chemical Identity and Physicochemical Properties

A clear understanding of the target molecule's properties is fundamental for its synthesis, handling, and characterization.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-5-hydroxy-2-methyl-1,2-dihydropyridazin-3-one | - |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| CAS Number | 64178-59-2 | [1] |

| Appearance | Off-white to pale yellow solid | Typical |

| Polar Surface Area | 44.12 Ų | [1] |

| LogP | 0.5514 | [1] |

Synthesis Strategy: Regioselective Electrophilic Bromination

The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridazinone ring, particularly with the presence of an electron-donating hydroxyl group at the C5 position, is considered an "activated" aromatic system, susceptible to electrophilic attack.[5]

Causality of Regioselectivity: The bromination occurs specifically at the C4 position. This high regioselectivity is directed by the combined electronic effects of the substituents. The hydroxyl group at C5 and the ring nitrogen atoms activate the ring towards electrophilic attack. The C4 position is electronically enriched and sterically accessible, making it the most favorable site for the incoming electrophile (Br⁺).

Diagram of the General Reaction Scheme:

Caption: General reaction for the bromination of the pyridazinone precursor.

Critical Parameters and Method Optimization

Achieving a successful synthesis hinges on the careful selection of reagents and reaction conditions.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the preferred reagent.[5][6] NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It provides a slow, controlled concentration of Br⁺, which minimizes the formation of over-brominated byproducts and leads to a cleaner reaction profile.[5] Alternative methods using potassium bromide with an oxidant like hydrogen peroxide have also been reported.[1]

-

Solvent System: The choice of solvent is critical for solubility and reaction kinetics. Acetonitrile (CH₃CN) is an excellent choice as it is a polar aprotic solvent that effectively dissolves the starting material and NBS without participating in the reaction.[1][6] Other solvents like dichloromethane have also been noted for their efficiency.[1]

-

Temperature Control: The reaction is typically conducted at room temperature. Maintaining a controlled temperature is crucial to ensure high selectivity for the C4 position. Exothermic reactions or excessive heating can lead to undesired side reactions. For highly activated substrates, initial cooling (e.g., 0 °C) may be employed to moderate the reaction rate.[6]

-

Work-up and Purification: Post-reaction, the succinimide byproduct from NBS is water-soluble and can be easily removed by an aqueous work-up. The crude product is then typically purified to remove any unreacted starting material or minor impurities. Recrystallization is often sufficient to achieve high purity, though column chromatography can be used if necessary.[1]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

-

5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Workflow Diagram:

Caption: Step-by-step workflow from reaction to final product analysis.

Procedure:

-

Reaction Setup: To a solution of 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 mmol, 1.05 eq) in one portion at room temperature.

-

Reaction: Stir the resulting mixture at room temperature overnight (approx. 12-16 hours).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). This removes acidic impurities and residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization and Expected Results

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

| Parameter / Analysis | Expected Result |

| Yield | 65-80% |

| Melting Point | Specific to the compound, should be a sharp range |

| ¹H NMR | Disappearance of the singlet for the proton at C4. Signals corresponding to the N-methyl group and the hydroxyl proton should be present. |

| ¹³C NMR | Appearance of a new signal for the C-Br carbon and a shift in the signals of adjacent carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. For C₅H₅BrN₂O₂, expected m/z ≈ 203.96 and 205.96. |

Safety Considerations

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Solvents: Acetonitrile and ethyl acetate are flammable and toxic. All manipulations should be performed in a fume hood away from ignition sources.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation for chemists in the pharmaceutical and agrochemical industries. The method detailed herein, centered on the regioselective bromination with N-Bromosuccinimide in acetonitrile, is robust, high-yielding, and reliable. By understanding the mechanistic principles and carefully controlling the key experimental parameters, researchers can confidently produce this valuable intermediate for further synthetic elaboration.

References

- 1. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one, and explores its potential as a modulator of key biological targets implicated in a range of pathologies. Drawing upon the established polypharmacology of the pyridazinone class, we delineate a scientifically-grounded rationale for investigating this compound as an inhibitor of Cyclooxygenases (COX), Phosphodiesterases (PDEs), and specific Tyrosine Kinases. This document serves as a technical roadmap for researchers, providing not only the theoretical basis for these investigations but also detailed, actionable experimental protocols and the insights required to interpret potential findings.

Introduction: The Pyridazinone Core and the Promise of this compound

The pyridazinone ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] This versatility has led to the development of pyridazinone-based drugs with applications in cardiovascular disease, inflammation, oncology, and beyond.[2][3] The specific compound of interest, this compound (CAS: 64178-59-2), possesses distinct structural features—notably, bromine and hydroxyl substitutions—that suggest a unique potential for targeted therapeutic intervention.[4] The presence of a halogen atom can enhance binding affinity and selectivity, while the hydroxyl group can form critical hydrogen bonds within a target's active site. This guide will dissect the therapeutic potential of this molecule by proposing three primary target classes for investigation.

Compound Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 64178-59-2 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

Potential Therapeutic Target I: Cyclooxygenase (COX) Isoforms

Scientific Rationale

The Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal mediators of inflammation through their role in prostaglandin biosynthesis.[5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated in inflammatory states and various cancers.[6] Consequently, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7] The pyridazinone scaffold has been successfully employed as a template for selective COX-2 inhibitors.[8][9] It is hypothesized that the 4-bromo and 5-hydroxy substitutions on the pyridazinone ring of our compound of interest could confer selectivity and potent inhibitory activity against COX-2.

Signaling Pathway

The induction of COX-2 is a complex process triggered by various inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

Lipophilicity and solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

An In-depth Technical Guide to the Lipophilicity and Solubility of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, the journey from a promising molecular structure to a viable clinical candidate is governed by a complex interplay of factors, among which physicochemical properties are paramount. This guide provides a detailed analysis of two such critical properties—lipophilicity and solubility—for the compound This compound (CAS: 64178-59-2). The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities, but derivatives often face challenges related to poor aqueous solubility.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive framework for characterizing this compound. We dissect the molecule's structural components to predict its behavior, present validated methods for empirical measurement, and offer strategic insights for its development. A predicted logP of approximately 0.55 suggests a balanced but moderately hydrophilic character, while the rigid, heteroaromatic structure implies that low aqueous solubility may be a significant hurdle to overcome.[4] This guide serves as a critical resource for any research program involving this or structurally related pyridazinones.

Introduction: The Compound and its Physicochemical Imperatives

This compound is a substituted heterocyclic compound belonging to the pyridazinone class.[4] These molecules are of significant interest in medicinal chemistry and agrochemicals due to their wide range of pharmacological activities.[3][4]

Compound Profile:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-5-hydroxy-2-methylpyridazin-3-one | [4] |

| CAS Number | 64178-59-2 | [4][5] |

| Molecular Formula | C₅H₅BrN₂O₂ | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| Polar Surface Area | 44.12 Ų |[4] |

The ultimate success of a drug candidate hinges on its ability to navigate the physiological environment to reach its target. This journey is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile, which is, in turn, heavily influenced by fundamental physicochemical properties like lipophilicity and solubility.[6][7] An imbalance in these properties can lead to poor bioavailability, unreliable in vitro assay results, and unforeseen toxicity, ultimately causing costly late-stage failures.[6]

Section 1: Lipophilicity Analysis (logP & logD)

Theoretical Framework: Understanding Molecular Partitioning

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a cornerstone of pharmacokinetics.[8] It is most commonly quantified by the partition coefficient (P), which measures the equilibrium distribution of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase. The logarithmic form, logP , is the standard metric.[9]

For ionizable compounds, the distribution is pH-dependent. The logD value represents the partition coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[10] For drug development, logD at the physiological pH of 7.4 is often the more relevant parameter.[7]

Structural Contribution Analysis

The lipophilicity of this compound is a direct consequence of its constituent functional groups, each imparting a distinct influence:

-

Pyridazinone Core & N-methyl Group: The heterocyclic core itself is relatively polar. The N-methyl group adds a small degree of lipophilicity.

-

C4-Bromo Substituent: Halogens, particularly larger ones like bromine, are known to increase lipophilicity. This is not merely due to electronegativity but is a function of their size and the polarizability of their electron shells, which enhances favorable van der Waals and London dispersion forces with the non-polar octanol phase.[11]

-

C5-Hydroxy Substituent: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This functionality strongly favors interaction with the aqueous phase, thereby increasing hydrophilicity (decreasing logP).[12]

Synthesis of Effects: The molecule presents a classic case of opposing physicochemical forces. The lipophilic character of the bromine atom is counteracted by the hydrophilic hydroxyl group and the polar pyridazinone ring. A computationally predicted logP value of 0.55140 suggests these forces result in a compound that is slightly more hydrophilic than lipophilic, a critical piece of information for predicting its behavior.[4]

Computational Prediction of logP

Computational models provide a rapid, cost-effective means to estimate logP before a compound is even synthesized.[9] These methods are typically based on fragmental contributions or whole-molecule properties.[13][14]

| Prediction Method | Predicted logP | Rationale |

| Atom/Fragment-Based (e.g., ALOGPS, KOWWIN) | 0.55140[4] | These algorithms deconstruct the molecule into known fragments and sum their lipophilicity contributions. They are fast and effective for common scaffolds but may struggle with novel or complex electronic interactions.[9][15] |

| Property-Based (e.g., QSPR) | Varies | These methods use quantum chemical calculations to derive descriptors (e.g., charge distribution, surface area) and correlate them with experimental logP values. They can offer higher accuracy but are more computationally intensive.[14][16] |

Note: The value of 0.55140 is the only specific prediction found in the initial search. Different algorithms will likely produce a range of values.

Experimental Determination of logD at pH 7.4

While predictions are useful, the gold standard for determining lipophilicity is empirical measurement.[17] The shake-flask method is the most widely recognized approach.[16][18] Given that the hydroxyl group on the pyridazinone ring may be weakly acidic, determining the logD at pH 7.4 provides a more physiologically relevant measure of its partitioning behavior.

Workflow for Shake-Flask logD₇.₄ Determination

Caption: Shake-flask experimental workflow for logD determination.

Protocol: Shake-Flask Method for logD₇.₄

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the buffer by shaking it with n-octanol for at least 24 hours, then allowing the phases to separate.

-

Pre-saturate the n-octanol by shaking it with the buffer solution. This crucial step ensures that the volume of each phase does not change during the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a glass vial, combine 2 mL of the compound's octanol solution with 2 mL of the pre-saturated buffer.

-

Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25°C) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) from the n-octanol layer and a known volume from the aqueous buffer layer. Avoid disturbing the interface.

-

Dilute each sample appropriately.

-

Quantify the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Calculation:

-

Calculate the logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Section 2: Aqueous Solubility Analysis

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Aqueous solubility is a critical determinant of oral absorption and is essential for achieving adequate concentrations in biological assays.[6] It is crucial to distinguish between two types of solubility measurements used in drug discovery.[19]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when an organic stock solution (usually DMSO) is rapidly diluted into an aqueous buffer. It is a high-throughput method ideal for early-stage screening but often overestimates the true solubility because it may not represent the most stable crystal form.[19][20][21]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is measured by incubating an excess of the solid compound in the buffer over a long period (e.g., 24-48 hours). This is the "gold standard" measurement required for lead optimization and formulation development.[6][21][22]

Structural Contribution Analysis

The structural features of this compound suggest that aqueous solubility may be a challenge:

-

Crystal Lattice Energy: The planar, rigid structure of the pyridazinone ring facilitates efficient crystal packing. The presence of both a hydrogen bond donor (-OH) and acceptors (=O, -N=) allows for strong intermolecular interactions within the crystal lattice. High crystal lattice energy requires more energy to break apart the solid, leading to lower solubility.

-

Solvation Energy: While the hydroxyl group and polar ring system can interact favorably with water molecules, the bromine atom and the overall molecular surface are not optimally hydrated. If the energy gained from solvation does not sufficiently overcome the crystal lattice energy, solubility will be poor. Structurally related pyridazinones are known to have very low water solubility.[23][24][25]

Experimental Determination of Solubility

Workflow Comparing Kinetic and Thermodynamic Solubility

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Protocol: Thermodynamic Solubility (Shake-Flask)

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium was reached.

-

Incubation: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

-

Sample Processing: After incubation, allow the suspension to settle. Carefully filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV or LC-MS method.

-

Validation: It is good practice to visually inspect the remaining solid under a microscope to check for changes in morphology (e.g., from crystalline to amorphous), which could affect the result.[20]

Protocol: Kinetic Solubility (Nephelometry)

-

Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well plate, add the aqueous buffer (pH 7.4).

-

Dilution: Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be kept low, typically ≤1%) and mix. This is often done in a serial dilution format.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is detected above background is reported as the kinetic solubility.[21]

Data Summary and Interpretation

While specific experimental data for this compound is not publicly available, we can anticipate the results based on its structure and data from related pyridazinones.[23][24]

| Parameter | Expected Value Range | Significance for Drug Development |

| Predicted logP | ~0.55 | Indicates a balanced hydrophilic-lipophilic profile. Not excessively greasy, so high non-specific binding is less of a concern. |

| Experimental logD₇.₄ | 0.0 - 0.7 | Expected to be close to logP if the compound is largely neutral at pH 7.4. This value is ideal for cell permeability without leading to sequestration in fatty tissues. |

| Kinetic Solubility | 20 - 100 µM | Likely to be significantly higher than thermodynamic solubility. Useful for flagging potential issues in HTS assays. |

| Thermodynamic Solubility | < 10 µM (< 2 µg/mL) | The most realistic value for formulation. A value this low ("poorly soluble") would classify the compound as a potential BCS Class II or IV candidate, requiring solubility enhancement strategies. |

The expected discrepancy between kinetic and thermodynamic solubility highlights a common pitfall: a compound may appear soluble in an early assay (kinetic conditions) only to reveal its true, low solubility later, posing a significant development risk.[20]

Strategic Implications for a Research Program

The physicochemical profile of this compound—moderate lipophilicity coupled with anticipated low thermodynamic solubility—presents a classic "brick dust" scenario. The insolubility is likely driven more by strong crystal lattice forces than by excessive lipophilicity.

Actionable Insights:

-

Prioritize Measurement: Do not rely solely on computational predictions. Early experimental determination of both kinetic and thermodynamic solubility is critical to de-risk the program.

-

Formulation Strategy: If biological activity is confirmed, formulation development must be initiated in parallel. Strategies to overcome low solubility include:

-

Amorphous Solid Dispersions: Milling the compound with a polymer to break the crystal lattice.

-

Salt Formation: If the hydroxyl group is sufficiently acidic, forming a salt could dramatically improve solubility. pKa determination would be a necessary next step.

-

Particle Size Reduction: Micronization or nanomilling to increase surface area.

-

-

Medicinal Chemistry Strategy: If the lead series allows for modification, consider structural changes to disrupt crystal packing or improve solvation. This could involve:

-

Introducing out-of-plane substituents to hinder stacking.

-

Replacing the bromine with other groups to modulate both lipophilicity and solid-state properties.

-

Masking the hydroxyl group as a prodrug that is cleaved in vivo.

-

Conclusion

This compound is a molecule with a balanced lipophilic profile, as indicated by its predicted logP. However, its rigid, polar, and hydrogen-bonding-capable structure strongly suggests that it will exhibit low thermodynamic aqueous solubility. This guide has outlined the theoretical basis for this assessment and provided detailed, validated protocols for the precise experimental determination of logD and solubility. For scientists and researchers in drug development, a proactive and rigorous characterization of these fundamental properties is not merely a data-collection exercise; it is a critical component of a successful, efficient, and cost-effective research strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. sarpublication.com [sarpublication.com]

- 4. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 5. 64178-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. mdpi.com [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Lipophilicity of aminopyridazinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. ovid.com [ovid.com]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: A Detailed Protocol for the Synthesis of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] These heterocyclic compounds are recognized for their diverse biological activities, including potential applications as anti-inflammatory, anticancer, and cardiovascular agents.[1][2][3] The functionalization of the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it an attractive building block for drug discovery and development.[4]

This document provides a comprehensive, two-step protocol for the synthesis of a specific, functionalized derivative: 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one . This molecule serves as a valuable intermediate, where the bromine atom at the C4 position can be readily displaced by various nucleophiles, enabling the creation of diverse chemical libraries for screening.[2] Our methodology is designed to be robust and reproducible, detailing not just the procedural steps but also the underlying chemical principles and critical control points for a successful synthesis.

Overall Synthetic Strategy

The synthesis is logically structured in two primary stages: first, the construction of the core pyridazinone ring system, followed by a regioselective bromination.

-

Part A: Synthesis of the Precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one. This step involves the cyclocondensation of maleic anhydride with methylhydrazine. This is a foundational reaction for creating the 6-membered di-nitrogen heterocyclic ring.

-

Part B: Regioselective Bromination. The synthesized precursor is then subjected to electrophilic bromination to introduce a bromine atom specifically at the C4 position, yielding the final target compound.

This sequential approach ensures high yields and purity by building the molecular complexity in a controlled manner.

Diagram 1: High-level workflow for the two-part synthesis.

Experimental Protocols

Part A: Synthesis of 5-hydroxy-2-methyl-2H-pyridazin-3-one

Principle: This reaction proceeds via the nucleophilic attack of methylhydrazine on the carbonyl carbons of maleic anhydride, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. The choice of an aqueous or alcoholic solvent facilitates the reaction and subsequent product precipitation.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Maleic Anhydride | 98.06 | 9.81 g | 100 | Handle in a fume hood; moisture sensitive. |

| Methylhydrazine | 46.07 | 4.61 g (4.9 mL) | 100 | Toxic and corrosive. Handle with extreme care. |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent. |

| Deionized Water | 18.02 | ~200 mL | - | For washing. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maleic anhydride (9.81 g, 100 mmol).

-

Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the maleic anhydride is fully dissolved.

-

Reagent Addition (Critical Step): In a fume hood, slowly add methylhydrazine (4.9 mL, 100 mmol) to the stirring solution dropwise using a dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature below 40°C. An ice bath can be used if necessary.

-

Expert Insight: Rapid addition can lead to an uncontrolled exotherm and potential side product formation. The N-methyl group directs the cyclization to form the desired 2-methyl isomer.

-

-

Reaction & Reflux: Once the addition is complete, heat the mixture to reflux (approx. 118°C) and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and unreacted starting materials.

-

Drying and Purification: Dry the crude product in a vacuum oven at 60°C overnight. The product can be further purified by recrystallization from ethanol if required.

-

Validation: Characterize the white to off-white solid. The expected yield is typically 75-85%. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of this compound

Principle: This step is a classic electrophilic aromatic substitution. The electron-rich pyridazinone ring, activated by the hydroxyl group at C5, is susceptible to attack by an electrophile (Br⁺). The bromine is directed regioselectively to the C4 position.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-hydroxy-2-methyl-2H-pyridazin-3-one | 126.11 | 10.0 g | 79.3 | Precursor from Part A. |

| Bromine (Br₂) | 159.81 | 12.7 g (4.1 mL) | 79.3 | Highly toxic and corrosive. Use a new syringe and handle exclusively in a fume hood. |

| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent. |

| Sodium Thiosulfate Solution | 158.11 | As needed | - | 10% (w/v) aqueous solution for quenching. |

Step-by-Step Protocol:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), dissolve the precursor (10.0 g, 79.3 mmol) in 150 mL of glacial acetic acid.

-

Bromine Solution: In the fume hood, carefully prepare a solution of bromine (4.1 mL, 79.3 mmol) in 20 mL of glacial acetic acid in the dropping funnel.

-

Bromination (Critical Step): Cool the flask containing the pyridazinone solution to 10-15°C using an ice-water bath. Begin the dropwise addition of the bromine solution over a period of 30-45 minutes, maintaining the internal temperature below 20°C.

-

Expert Insight: This reaction is highly selective.[2] The temperature control is critical to prevent potential over-bromination and the formation of impurities. The hydroxyl group at C5 activates the ring, making the C4 position the most nucleophilic site for electrophilic attack.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. If the solution retains a yellow/orange color from excess bromine, add 10% sodium thiosulfate solution dropwise until the color disappears.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (check with pH paper).

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

-

Validation: The final product, this compound, should be a white or pale yellow solid.[2] The expected yield is typically 80-90%. Confirm identity and purity via melting point, ¹H NMR (disappearance of the C4-H signal), and Mass Spectrometry (presence of characteristic M+ and M+2 isotope peaks for bromine).

Diagram 2: Self-validating workflow for product characterization.

Safety and Handling

-

Methylhydrazine: Is extremely toxic, flammable, and corrosive. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

-

Bromine: Is highly corrosive and toxic upon inhalation. It causes severe chemical burns. Handle exclusively in a fume hood with appropriate PPE. Have a bromine spill kit and sodium thiosulfate solution readily available for quenching.

-

Glacial Acetic Acid: Is corrosive and can cause burns. Handle with care in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

The Versatile Building Block: A Guide to the Synthetic Applications of 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone moiety is a "privileged scaffold" in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and valuable electronic properties.[1][2] Derivatives of this heterocyclic system have demonstrated efficacy as kinase inhibitors, anticancer agents, vasodilators, and anti-inflammatory agents, making them a focal point of intensive research.[3] At the heart of this chemical diversity lies the strategic functionalization of the pyridazinone ring, a process greatly enabled by versatile building blocks such as 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one.

This comprehensive guide provides detailed application notes and protocols for the synthetic manipulation of this compound. We will delve into the synthesis of this key intermediate, explore its reactivity in cornerstone reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and discuss the mechanistic principles that govern these transformations. The protocols provided are designed to be robust starting points for researchers in drug discovery and organic synthesis, empowering the exploration of novel chemical space.

Physicochemical Properties and Synthesis of the Building Block

This compound is a crystalline solid with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of approximately 205.01 g/mol .[4] Its structure features a bromine atom at the C4 position, which is the primary site for synthetic diversification, and a hydroxyl group at C5 that influences the electronic properties of the ring and can participate in further reactions.

Protocol 1: Synthesis of this compound

The most common and efficient method for the synthesis of the title compound is the selective bromination of its precursor, 5-hydroxy-2-methyl-2H-pyridazin-3-one.[4] The following protocol is a representative procedure.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for the bromination of 5-hydroxy-2-methyl-2H-pyridazin-3-one.

Materials:

-

5-hydroxy-2-methyl-2H-pyridazin-3-one

-

Glacial Acetic Acid

-

Bromine

-

10% aqueous sodium thiosulfate solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hydroxy-2-methyl-2H-pyridazin-3-one (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and quench the excess bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the orange color disappears.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford this compound.

Data Summary:

| Precursor | Reagents | Solvent | Typical Yield |

| 5-hydroxy-2-methyl-2H-pyridazin-3-one | Bromine | Acetic Acid | >90% |

Key Synthetic Transformations

The bromine atom at the C4 position of this compound is the key to its utility as a synthetic building block. This section details protocols for its displacement via nucleophilic aromatic substitution and its participation in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring, further enhanced by the electron-withdrawing effect of the carbonyl group and the adjacent nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[5] This reaction allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-containing functional groups.

General Mechanism of SNAr on the Pyridazinone Ring

Caption: Simplified mechanism of nucleophilic aromatic substitution on the pyridazinone core.

This protocol provides a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary) (1.1-1.5 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the desired amine (1.1-1.5 eq).

-

Add the base (Et₃N or DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel to yield the desired 4-amino-substituted pyridazinone.[6]

This protocol outlines the substitution with thiol nucleophiles to form 4-thioether derivatives.

Materials:

-

This compound

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

If using NaH, suspend NaH (1.2 eq) in anhydrous THF or DMF at 0 °C. Slowly add the thiol (1.1 eq) and stir for 30 minutes at 0 °C to generate the thiolate.

-

If using K₂CO₃, dissolve the thiol (1.1 eq) and K₂CO₃ (1.5 eq) in DMF.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. This reaction is highly effective for coupling this compound with a wide range of aryl- and heteroarylboronic acids or their esters.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for similar bromopyridazinone systems and provides a reliable starting point for the synthesis of 4-aryl derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture: Toluene/Ethanol/Water or Dioxane/Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the 4-aryl-5-hydroxy-2-methyl-2H-pyridazin-3-one.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest in several fields:

-

Kinase Inhibitors: The pyridazinone scaffold is a common feature in many kinase inhibitors. The introduction of various aryl and heteroaryl groups at the C4 position via Suzuki-Miyaura coupling allows for the exploration of the ATP-binding pocket of different kinases, leading to the discovery of potent and selective inhibitors for cancer therapy.[7][8]

-

Vasodilators and Antihypertensive Agents: Functionalization of the pyridazinone core has led to the development of compounds with significant vasodilatory and antihypertensive properties.[3]

-

Organic Electronics: The electron-deficient nature of the pyridazinone ring makes its derivatives interesting candidates for applications in organic electronics, such as in the development of n-type semiconductors.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its facile preparation and the reactivity of the C4-bromo substituent in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of a diverse array of functionalized pyridazinone derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their pursuit of novel molecules with significant biological and material properties.

References

- 1. sarpublication.com [sarpublication.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-3412443) | 64178-59-2 [evitachem.com]

- 5. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: Application Notes for 4-Bromo-5-hydroxy-2-methyl-2H-pyridazin-3-one in Medicinal Chemistry

Introduction: The Pyridazinone Core as a Privileged Structure in Drug Discovery